4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, and a methyl group attached to a pyridazinone ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form 4-methoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the desired pyridazinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted pyridazinone compounds. These products can exhibit different chemical and biological properties, making them useful in diverse applications .
Scientific Research Applications
4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, the compound can interact with bacterial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-phenylpyridazinone: Similar structure but lacks the methoxy group.
4-Amino-2-(4-chlorophenyl)-6-methyl-3(2H)-pyridazinone: Similar structure but has a chlorine atom instead of a methoxy group.
4-Amino-2-(4-nitrophenyl)-6-methyl-3(2H)-pyridazinone: Similar structure but has a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-Amino-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone imparts unique chemical and biological properties to the compound. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
5446-09-3 |
---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-amino-2-(4-methoxyphenyl)-6-methylpyridazin-3-one |
InChI |
InChI=1S/C12H13N3O2/c1-8-7-11(13)12(16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,13H2,1-2H3 |
InChI Key |
NSQLGICVHTVEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)N)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.